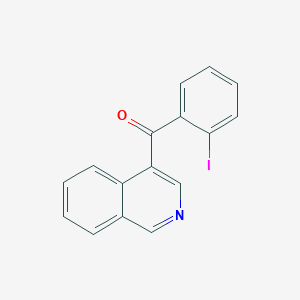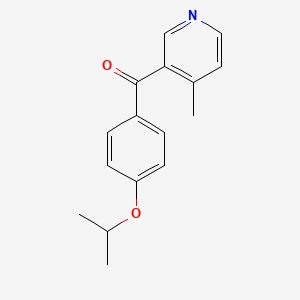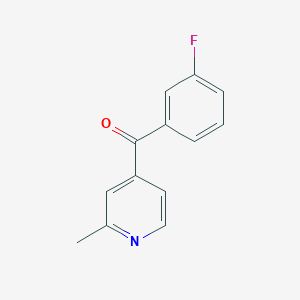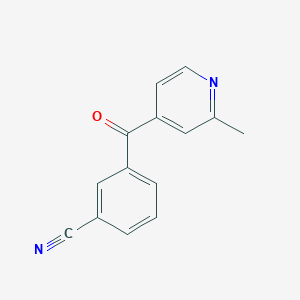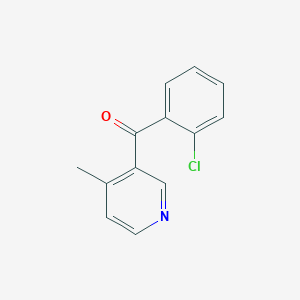
2-(Trifluoromethoxy)pyridin-3-amine
説明
Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethoxy)pyridin-3-amine is C6H5F3N2O . Its molecular weight is 178.11 . The InChI code is 1S/C6H5F3N2O/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.11 . It is a liquid in its physical form . The compound’s boiling point is 189.4±35.0°C at 760 mmHg .科学的研究の応用
Synthesis and Structural Analysis
- 2-(Trifluoromethoxy)pyridin-3-amine has been utilized in the large-scale synthesis of (trifluoromethoxy)pyridines. These compounds serve as important building blocks in life-sciences-oriented research, with studies including their regioselective functionalization using organometallic methods (Manteau et al., 2010).
Catalysis and Organic Synthesis
- Group 3 metal triamido complexes, including yttrium and gadolinium, have shown efficacy in catalyzing the ortho-C-H bond addition of pyridine derivatives. This process is important for synthesizing aminomethylated products, demonstrating the compound's utility in advanced organic synthesis (Nagae et al., 2015).
- A general and efficient method for 2-amination of pyridines, including this compound, has been developed. This method is notable for its high yields and excellent selectivity, making it significant in the field of organic chemistry (Yin et al., 2007).
Coordination Chemistry and Metal Complexes
- The compound has been used in the synthesis of new ligands which are then studied for their coordination with various metals. This research provides insights into the molecular movements and interactions within these metal complexes, relevant in coordination chemistry (Blasco et al., 2010).
- Research into metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine, derived from this compound, has led to the discovery of hydrophobic cavities within these complexes. This finding is significant for understanding the binding properties of these complexes with various metal ions, such as Zn(2+) and Cu(2+) (Liang et al., 2009).
Protonation and Fluorination Studies
- Studies have been conducted on the protonation of 2-(aminomethyl)pyridine and related compounds, providing valuable information about the basicity of different nitrogen sites within these molecules. This research is crucial for understanding the chemical behavior of pyridine derivatives (Anderegg et al., 1986).
- Research on the selective fluorination of pyridines has led to the development of a mild and convenient method for adding fluorine atoms to carbon sites adjacent to nitrogen in pyridines, including this compound. This method is highly relevant in pharmaceutical and agrochemical research (Fier & Hartwig, 2013).
Hydrolysis and Redox Studies
- A trinuclear Zn2+ complex, prepared using a ligand derived from this compound, has demonstrated significant activity in the hydrolysis of diribonucleotides. This finding has implications in biochemistry and molecular biology (Yashiro et al., 1997).
Safety and Hazards
作用機序
Target of Action
2-(Trifluoromethoxy)pyridin-3-amine, also known as TFMPA, is a fluoroalkoxy-substituted pyridine derivative. It belongs to the category of heterocyclic compounds that are commonly used in the development of drugs and agrochemicals.
Mode of Action
, which may influence their interaction with biological targets.
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.42 (iLOGP), 1.69 (XLOGP3), 2.83 (WLOGP), 0.45 (MLOGP), and 1.22 (SILICOS-IT), with a consensus Log Po/w of 1.52 . These properties may influence the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. .
特性
IUPAC Name |
2-(trifluoromethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOPNNIXGYENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




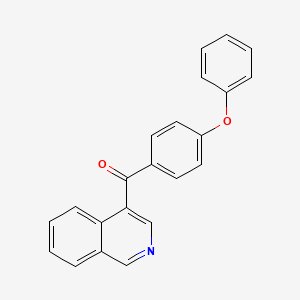

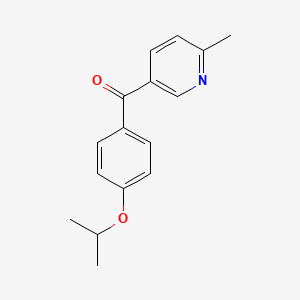

![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
